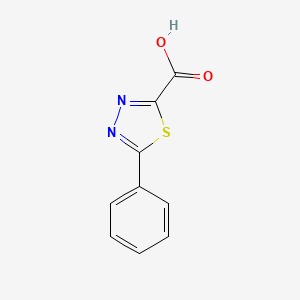

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid

Vue d'ensemble

Description

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a phenyl group and a carboxylic acid functional group in this compound enhances its chemical reactivity and potential for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions usually include refluxing the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Substitution Reactions

The carboxylic acid group and amino substituents on the thiadiazole ring enable diverse substitution reactions:

Acylation at the Amino Group

-

Reagents : Acetic anhydride, pyridine.

-

Conditions : Reflux for 2 hours.

-

Product : N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide (83% yield) .

-

Mechanism : Nucleophilic substitution at the amino group, forming acetamide derivatives .

Coupling Reactions

-

Example : Reaction with 2,4-dihydroxyphenyl derivatives.

-

Product : 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole .

Table 2: Substitution Reactions

| Reaction Type | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | Reflux, 2 h | N-Acetylated thiadiazole | 83 |

| Coupling | Halogenated aryl derivatives | Reflux, 4 h | Biaryl-substituted thiadiazole | 60–70 |

Decarboxylation Reactions

Decarboxylation of 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid has been studied under varying pH conditions:

-

pH Dependence : Rate constants increase in acidic media (pH 0.25–3.91), suggesting protonation facilitates CO₂ loss.

-

Catalysis : Micellar systems (e.g., sodium dodecyl sulfate) accelerate decarboxylation by stabilizing transition states.

Salt and Cocrystal Formation

The carboxylic acid group participates in acid-base reactions to form salts and cocrystals:

-

Example 1 : Reaction with 3,5-dinitrobenzoic acid yields a salt (C₈H₇BrN₃S⁺·C₇H₃N₂O₆⁻) .

-

Example 2 : Cocrystallization with 2-(naphthalen-2-yloxy)acetic acid forms a heterodimer via hydrogen bonding .

Table 3: Acid-Base Reactions

| Acid Partner | Product Type | Key Interactions | Reference |

|---|---|---|---|

| 3,5-Dinitrobenzoic acid | Ionic salt | Proton transfer, H-bonding | |

| 2-(Naphthalen-2-yloxy)acetic acid | Cocrystal | Cyclic R₂²(8) H-bond motif |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promising anticancer properties through the inhibition of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), which is crucial in oncogenic signaling pathways. By disrupting these pathways, it can potentially inhibit tumor growth and promote apoptosis in cancer cells .

Table 1: Anticancer Activity of 5-Phenyl-1,3,4-thiadiazole-2-carboxylic Acid

| Study Reference | Cancer Type | Mechanism of Action | Result |

|---|---|---|---|

| Various | SHP1 Inhibition | Reduced cell proliferation | |

| Breast | Apoptosis Induction | Increased apoptosis rates |

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics .

Table 2: Antimicrobial Effectiveness

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Enzyme Inhibition

This compound acts as an inhibitor of carbonic anhydrase , an enzyme essential for maintaining pH balance in biological systems. Its inhibition can lead to significant metabolic changes within cells .

Table 3: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Carbonic Anhydrase | Competitive Inhibition | |

| SHP1 | Non-competitive Inhibition |

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various derivatives of thiadiazoles were synthesized and tested against multiple bacterial strains. The results showed that compounds containing the thiadiazole ring exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting their potential use in treating resistant bacterial infections .

Mécanisme D'action

The mechanism of action of 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with biological targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell processes, potentially by interfering with DNA replication . In cancer cells, the compound may inhibit key enzymes involved in cell proliferation, such as inosine monophosphate dehydrogenase .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,4-Thiadiazole-2-amine: Another thiadiazole derivative with similar biological activities.

5-(4-Substituted phenyl)-1,3,4-thiadiazole-2-amine: Known for its anticancer properties.

1,3,4-Thiadiazole-2-thiol: Exhibits antimicrobial and anticancer activities.

Uniqueness

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid functional group. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and material science.

Activité Biologique

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and modulation of cellular pathways. Notably:

- Inhibition of SHP1 : This compound acts as an inhibitor of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), which plays a critical role in oncogenic signaling pathways. By inhibiting SHP1, it can disrupt cancer cell signaling cascades that promote tumor growth and survival .

- Enzyme Interaction : It has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining pH balance in tissues. This inhibition can lead to altered metabolic processes within cells.

Anticancer Effects

Numerous studies have reported the anticancer properties of this compound and its derivatives:

- Cell Viability Assays : In vitro studies using the MTT assay demonstrated that various derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibitory activity .

- Mechanisms of Action : The anticancer activity is attributed to the induction of apoptosis through the activation of specific signaling pathways. The compound can alter gene expression profiles associated with cell cycle regulation and apoptosis .

Comparative Cytotoxicity Data

| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | Apoptosis induction |

| Derivative A | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

| Derivative B | LoVo | <200* | Cell cycle arrest |

*Values indicate concentrations where cell viability drops below 50% after 24 hours.

Case Studies and Research Findings

- Study on Anticancer Agents : A recent study synthesized several thiadiazole derivatives and evaluated their anticancer activities. The results indicated that compounds with specific substitutions exhibited enhanced anti-proliferative effects against both MCF-7 and LoVo cells. Notably, the presence of a sulfone group was found to significantly improve efficacy .

- Molecular Docking Studies : Computational studies have suggested that some derivatives can inhibit STAT transcription factors like STAT3, which are critical in cancer progression. This inhibition is linked to decreased transcriptional activity related to cell proliferation .

- Toxicity Assessments : Toxicity assays conducted on Daphnia magna indicated low lethality for most compounds tested at high concentrations (200 µM), suggesting a favorable safety profile for further development .

Propriétés

IUPAC Name |

5-phenyl-1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXFDGJLTUBFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.